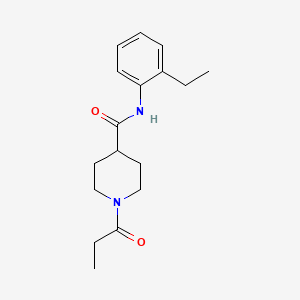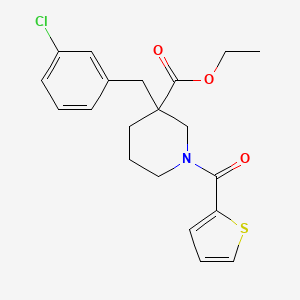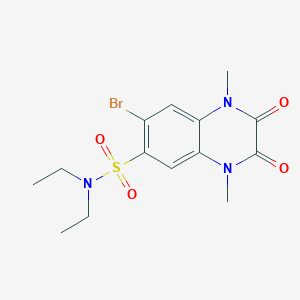
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide, also known as EPPC, is a novel synthetic compound that has gained significant attention in the field of scientific research. EPPC belongs to the class of piperidinecarboxamide compounds and is known to exhibit potent pharmacological effects.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the brain. This compound has been shown to bind to these receptors, leading to the activation of downstream signaling pathways that result in the observed pharmacological effects. The compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and reduce inflammation in animal models. This compound has also been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of mood, appetite, and pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. This compound also exhibits potent pharmacological effects, making it suitable for use in a range of experimental paradigms. However, there are also some limitations to the use of this compound in lab experiments. The compound has not yet been extensively studied in humans, and its safety profile is not well established. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide. One area of interest is the potential therapeutic use of the compound in the treatment of addiction. Further studies are needed to determine the safety and efficacy of this compound in humans and to elucidate its mechanism of action. Another area of interest is the development of novel analogs of this compound with improved pharmacological properties. These analogs could be used to further explore the potential therapeutic applications of this class of compounds. Finally, research is needed to determine the long-term effects of this compound on the brain and other organs, as well as its potential for abuse and addiction.
Métodos De Síntesis
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide is synthesized through a multi-step process involving the reaction of 2-ethylbenzoyl chloride with piperidine followed by the addition of 4-aminobutyric acid. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anxiolytic, and anti-inflammatory effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. The compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, suggesting that it may have therapeutic potential in the treatment of addiction.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-1-propanoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-13-7-5-6-8-15(13)18-17(21)14-9-11-19(12-10-14)16(20)4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSEBCRYYCZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6014047.png)
![2-[(2-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6014054.png)
![5-[(4-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6014073.png)
![N-(2,5-dichlorophenyl)-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6014077.png)
![5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6014080.png)
![N-methyl-1-(5-propyl-1H-pyrazol-3-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6014082.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6014107.png)
![2-{[1-(3-methoxybenzyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B6014121.png)
![5-(2-furyl)-2-{[(2-hydroxyethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6014133.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-3-methylpiperidine](/img/structure/B6014141.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014143.png)

![1-(4-hydroxyphenyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6014155.png)
